molecular formula C18H16Br2N2O3 B3828933 1-{4-bromo-2-[(5-bromo-2-propionylphenyl)-NNO-azoxy]phenyl}-1-propanone

1-{4-bromo-2-[(5-bromo-2-propionylphenyl)-NNO-azoxy]phenyl}-1-propanone

Cat. No. B3828933
M. Wt: 468.1 g/mol
InChI Key: BOALUVXUJWQPQA-UHFFFAOYSA-N
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Description

1-{4-bromo-2-[(5-bromo-2-propionylphenyl)-NNO-azoxy]phenyl}-1-propanone, also known as BBPAP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BBPAP is a synthetic compound that belongs to the azo compounds family and has a molecular formula of C19H16Br2N2O3.

Mechanism of Action

The mechanism of action of 1-{4-bromo-2-[(5-bromo-2-propionylphenyl)-NNO-azoxy]phenyl}-1-propanone is not well understood. However, studies have suggested that it may act by generating reactive oxygen species upon exposure to light, which can induce cell death in cancer cells. This compound has also been found to bind to metal ions and nitric oxide, which can lead to changes in fluorescence intensity.
Biochemical and Physiological Effects:
This compound has been found to have low toxicity and does not cause significant adverse effects in vitro. However, its in vivo toxicity and long-term effects are not well studied. This compound has been found to induce cell death in cancer cells upon exposure to light, suggesting its potential use in cancer treatment.

Advantages and Limitations for Lab Experiments

1-{4-bromo-2-[(5-bromo-2-propionylphenyl)-NNO-azoxy]phenyl}-1-propanone has several advantages for use in lab experiments. It is relatively easy to synthesize, has low toxicity, and has multiple potential applications in various fields of scientific research. However, its mechanism of action is not well understood, and its long-term effects are not well studied, which limits its potential use in certain applications.

Future Directions

There are several future directions for the study of 1-{4-bromo-2-[(5-bromo-2-propionylphenyl)-NNO-azoxy]phenyl}-1-propanone. First, further studies are needed to understand its mechanism of action and potential use in cancer treatment. Second, studies are needed to investigate its potential use as a fluorescent probe for the detection of metal ions and as a sensor for the detection of nitric oxide. Third, studies are needed to investigate its potential use as a molecular switch in molecular electronics. Finally, further studies are needed to investigate its in vivo toxicity and long-term effects.

Scientific Research Applications

1-{4-bromo-2-[(5-bromo-2-propionylphenyl)-NNO-azoxy]phenyl}-1-propanone has been found to have significant applications in various fields of scientific research. It has been extensively studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. This compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions and as a sensor for the detection of nitric oxide. Additionally, this compound has been studied for its potential use as a molecular switch in molecular electronics.

properties

IUPAC Name

(5-bromo-2-propanoylphenyl)-(5-bromo-2-propanoylphenyl)imino-oxidoazanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Br2N2O3/c1-3-17(23)13-7-5-11(19)9-15(13)21-22(25)16-10-12(20)6-8-14(16)18(24)4-2/h5-10H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOALUVXUJWQPQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)Br)N=[N+](C2=C(C=CC(=C2)Br)C(=O)CC)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Br2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{4-bromo-2-[(5-bromo-2-propionylphenyl)-NNO-azoxy]phenyl}-1-propanone
Reactant of Route 2
1-{4-bromo-2-[(5-bromo-2-propionylphenyl)-NNO-azoxy]phenyl}-1-propanone
Reactant of Route 3
1-{4-bromo-2-[(5-bromo-2-propionylphenyl)-NNO-azoxy]phenyl}-1-propanone
Reactant of Route 4
1-{4-bromo-2-[(5-bromo-2-propionylphenyl)-NNO-azoxy]phenyl}-1-propanone
Reactant of Route 5
1-{4-bromo-2-[(5-bromo-2-propionylphenyl)-NNO-azoxy]phenyl}-1-propanone
Reactant of Route 6
Reactant of Route 6
1-{4-bromo-2-[(5-bromo-2-propionylphenyl)-NNO-azoxy]phenyl}-1-propanone

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